Superior Lipophilicity of the SF5 Moiety Compared to Trifluoromethyl (CF3)
The pentafluorosulfanyl (SF5) group confers significantly higher lipophilicity to a molecule compared to the widely used trifluoromethyl (CF3) group. This difference is quantified by the Hansch hydrophobicity constant (π), a key parameter in drug design for predicting membrane permeability and oral bioavailability [1]. For a direct comparison on aromatic systems, the π value for SF5 has been reported as 1.51, while the π value for CF3 is 0.88 [2].
| Evidence Dimension | Lipophilicity (Hansch π constant) |
|---|---|
| Target Compound Data | SF5 group: π = 1.51 |
| Comparator Or Baseline | CF3 group: π = 0.88 |
| Quantified Difference | Δπ = +0.63 (SF5 is approximately 70% more lipophilic than CF3 by this metric) |
| Conditions | Hansch hydrophobicity constant derived from partition coefficients in octanol/water systems. |
Why This Matters
For procurement, selecting an SF5-containing building block over a CF3 analog is a deliberate strategy to enhance the lipophilicity of a lead compound, potentially improving its membrane permeability and overall drug-likeness.
- [1] Das, P., et al. Recent advancements in the synthesis of pentafluorosulfanyl (SF5)-containing heteroaromatic compounds. Tetrahedron Letters 2017, 58 (52), 4803-4815. View Source
- [2] Bizet, V., et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. 2021. hal-03278980. View Source
